

Mass spectrometry fragmentation pattern of 8-Bromochromane

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Compound of Interest

Compound Name: 8-Bromochromane

Cat. No.: B1344253

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **8-Bromochromane**

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of **8-bromochromane**. The information is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation. The proposed fragmentation pathways are based on established principles observed in the mass spectra of chromane derivatives and brominated heterocyclic compounds.

Introduction to the Mass Spectrometry of Chromanes

Chromanes are a class of heterocyclic compounds that are prevalent in many biologically active molecules. Their mass spectrometric behavior under electron ionization is characterized by distinct fragmentation patterns that provide valuable structural information. The presence of a bromine substituent on the aromatic ring, as in **8-bromochromane**, introduces a characteristic isotopic signature that aids in the identification of bromine-containing fragments.

Predicted Fragmentation Pathways of 8-Bromochromane

The molecular formula of **8-bromochromane** is C_9H_9BrO , with a monoisotopic mass of 211.98 g/mol for the ^{79}Br isotope and 213.98 g/mol for the ^{81}Br isotope. Upon electron ionization, the **8-**

bromochromane molecule will form a molecular ion ($[M]^{+\bullet}$), which will then undergo a series of fragmentation reactions.

The key fragmentation pathways are expected to be:

- Isotopic Pattern of Bromine: Due to the natural abundance of the two stable isotopes of bromine, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (doublet) of approximately equal intensity, separated by two mass-to-charge units (m/z). This $M/M+2$ pattern is a definitive indicator of the presence of one bromine atom in an ion.
- Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of the chromane ring system is the retro-Diels-Alder reaction. This involves the cleavage of the heterocyclic ring, resulting in the expulsion of a neutral molecule of ethene (C_2H_4 , mass 28). This pathway is a common and often significant fragmentation route for chromane derivatives.
- Loss of the Bromine Atom: Cleavage of the C-Br bond will result in the loss of a bromine radical (Br^{\bullet}). This is a common fragmentation for brominated aromatic compounds and leads to the formation of a stable cation.
- Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring within the heterocyclic system can also occur, leading to the loss of a C_3H_5 radical.

Tabulated Summary of Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for **8-bromochromane**, their corresponding m/z values for both bromine isotopes, the proposed neutral loss, and the likely fragmentation pathway.

m/z (⁷⁹ Br / ⁸¹ Br)	Ion Formula	Neutral Loss	Fragmentation Pathway	Relative Abundance
212 / 214	[C ₉ H ₉ BrO] ⁺ •	-	Molecular Ion	Significant
183 / 185	[C ₇ H ₅ BrO] ⁺ •	C ₂ H ₄	Retro-Diels-Alder Reaction	Significant
133	[C ₉ H ₉ O] ⁺	Br•	Loss of Bromine Radical	Significant
171 / 173	[C ₈ H ₆ Br] ⁺	CHO	Subsequent fragmentation	Minor
105	[C ₇ H ₅ O] ⁺	Br•, C ₂ H ₄	RDA followed by Loss of Bromine	Minor

Experimental Protocol for GC-MS Analysis

The following is a representative protocol for the analysis of **8-bromochromane** using gas chromatography coupled with mass spectrometry (GC-MS).

A. Sample Preparation:

- Dissolve 1 mg of **8-bromochromane** in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
- If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

B. Gas Chromatography (GC) Conditions:

- GC System: Agilent 8890 GC or equivalent.
- Injector: Split/splitless injector, operated in splitless mode.
- Injection Volume: 1 µL.

- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

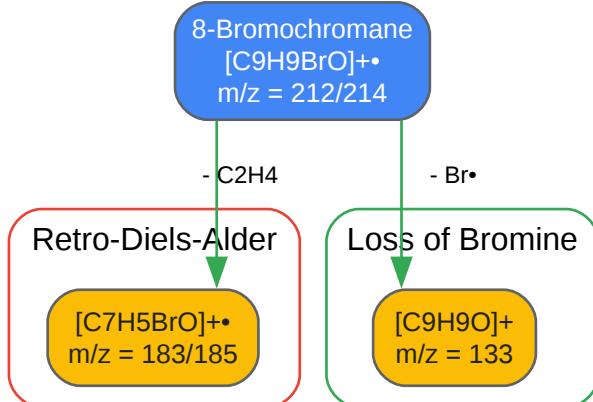
C. Mass Spectrometry (MS) Conditions:

- MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 2 scans/second.
- Transfer Line Temperature: 280 °C.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of **8-bromochromane**.

Fragmentation Pathway of 8-Bromochromane

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Caption: Proposed EI fragmentation of **8-bromochromane**.

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